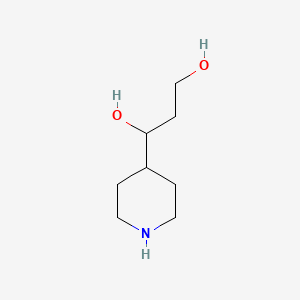

1-(Piperidin-4-yl)propane-1,3-diol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-piperidin-4-ylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h7-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXUTTGVMYZMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 1 Piperidin 4 Yl Propane 1,3 Diol

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a key site for chemical modifications, exhibiting typical secondary amine reactivity.

N-Alkylation, N-Acylation, and N-Derivatization Reactions

The nucleophilic nature of the piperidine nitrogen facilitates N-alkylation, N-acylation, and other N-derivatization reactions.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. A common method is the reaction with alkyl halides. For instance, the "borrowing hydrogen" methodology allows for the N-alkylation of amines using alcohols as alkylating agents, where an alcohol is catalytically oxidized to a carbonyl compound in situ, which then reacts with the amine to form an imine that is subsequently reduced. whiterose.ac.uk Ruthenium and iridium complexes are often employed as catalysts in these transformations. whiterose.ac.ukdtu.dk The reaction of piperidine with alcohols can be selective, as demonstrated in the alkylation with 1-phenyl-1,2-ethanediol (B126754) using [Ru3(CO)12], which showed excellent yields and selectivity. whiterose.ac.uk

N-Acylation: The piperidine nitrogen can react with acylating agents like acid chlorides or anhydrides to form amides. For example, the derivatization of 3-(3,4-dihydroxyphenyl)acrylic acid involved an amidation step with piperidine. researchgate.net

N-Derivatization: A variety of other substituents can be introduced at the nitrogen atom. For example, N-arylation can be achieved through reactions like the Buchwald-Hartwig amination.

The table below summarizes various N-alkylation and N-acylation reactions involving piperidine derivatives, illustrating the versatility of the piperidine nitrogen in forming new chemical bonds.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alcohol, [Ru3(CO)12] catalyst | N-Alkylpiperidine | whiterose.ac.uk |

| N-Alkylation | Alcohol, [Cp*IrCl2]2 catalyst | N-Alkylpiperidine | dtu.dk |

| Amidation | Carboxylic acid, HATU | N-Acylpiperidine | researchgate.net |

Basic Properties and Protonation Equilibria in Solution

The lone pair of electrons on the nitrogen atom imparts basic properties to the piperidine ring. In solution, it can accept a proton from an acid to form a piperidinium (B107235) salt. The basicity of the piperidine nitrogen is a crucial factor in its reactivity and solubility.

The pKa value is a measure of the acidity of the conjugate acid of the piperidine. For piperidine itself, the pKa of its conjugate acid is approximately 11.2. The substituents on the piperidine ring can influence its basicity. The propane-1,3-diol substituent on 1-(Piperidin-4-yl)propane-1,3-diol is expected to have a minor electronic effect on the basicity of the nitrogen atom. The pKa of a related compound, 1,3-Bis(4-piperidyl)propane, is predicted to be around 10.99. lookchem.com The ionization properties of pyrimidine (B1678525) derivatives, which also contain nitrogen heterocycles, show that electron-releasing substituents generally increase basicity. semanticscholar.org

Reactivity of the Primary and Secondary Hydroxyl Groups

The presence of both a primary and a secondary hydroxyl group in this compound allows for a range of reactions at these positions, with the potential for selective transformations.

Selective Esterification and Etherification

The differential reactivity of the primary and secondary hydroxyl groups can be exploited to achieve selective reactions.

Selective Esterification: Generally, primary alcohols are more reactive towards esterification than secondary alcohols due to less steric hindrance. This principle can be applied to selectively acylate the primary hydroxyl group of this compound. For instance, in the synthesis of a valganciclovir (B601543) prodrug, selective hydrolysis of a diacetate was a key step. google.com Lipase-catalyzed acylations are also known to be highly selective for primary alcohols. uniovi.es

Selective Etherification: Similar to esterification, the primary hydroxyl group can be selectively etherified. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a common method. Protecting group strategies can also be employed to achieve selectivity.

A study on the derivatization of a purine (B94841) derivative with a propane-1,3-diol fragment involved tosylation of both hydroxyl groups followed by substitution. mdpi.comresearchgate.net

Oxidation Pathways and Derivative Formation

The primary and secondary hydroxyl groups can be oxidized to form various carbonyl compounds.

Oxidation of the Primary Hydroxyl Group: Selective oxidation of the primary alcohol can yield an aldehyde. Further oxidation can lead to a carboxylic acid.

Oxidation of the Secondary Hydroxyl Group: Oxidation of the secondary alcohol will produce a ketone.

Oxidation of Both Hydroxyl Groups: Strong oxidizing agents can oxidize both hydroxyl groups.

A kinetic study on the oxidation of propane-1,3-diol by potassium permanganate (B83412) showed that the reaction product was 3-hydroxy-propanal, indicating the oxidation of one of the primary hydroxyl groups. ajchem-a.comresearchgate.net The oxidation of 1,3-diols can also lead to the formation of lactones under certain conditions. organic-chemistry.org

Cyclic Acetal (B89532) and Ketal Formation

The 1,3-diol moiety can react with aldehydes or ketones to form six-membered cyclic acetals or ketals, known as 1,3-dioxanes. organic-chemistry.org This reaction is typically catalyzed by an acid and is often used as a method for protecting the diol or the carbonyl group. organic-chemistry.orgacs.org The formation of 1,3-dioxanes is a reversible process, and the acetal or ketal can be hydrolyzed back to the diol and the carbonyl compound under acidic conditions. organic-chemistry.orgthieme-connect.de Various catalysts, including Brønsted and Lewis acids like toluenesulfonic acid and zirconium tetrachloride, can be used to promote this reaction. organic-chemistry.org The stability of these cyclic acetals makes them useful protecting groups in multi-step syntheses. organic-chemistry.org For example, 1,3-dioxanes are stable to nucleophiles and bases. organic-chemistry.org

Stereochemical Dynamics and Epimerization Processes

The stereochemistry of this compound is complex due to the presence of a chiral center at the C4 position of the piperidine ring and two additional chiral centers on the propane-1,3-diol side chain (C1' and C3', although C3' is a primary alcohol). The piperidine ring itself can exist in a stable chair conformation, leading to the possibility of cis and trans diastereomers based on the orientation of the propane-1,3-diol substituent relative to other groups on the ring.

Research into related piperidine derivatives highlights the dynamic nature of their stereochemistry. For instance, in the synthesis of aminoethyl-substituted piperidine derivatives, mixtures of cis and trans diastereomers are often obtained. d-nb.info The ratio of these diastereomers is influenced by the synthetic route and reaction conditions. For example, the removal of a tosyl protecting group from a precursor amine resulted in a product with a cis-to-trans ratio of 75:25. d-nb.info Similarly, nucleophilic substitution on a related mesylate led to a 65:35 mixture of cis and trans diastereomers. d-nb.info

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a key process in the stereochemical dynamics of such compounds. In piperidine systems, epimerization can occur under thermal conditions or through chemical treatment. While specific epimerization studies on this compound are not extensively documented, thermal epimerization experiments on other complex heterocyclic systems have demonstrated the stability of certain chiral centers, with some chiral axes showing a half-life of over 1000 years at room temperature. whiterose.ac.uk

The stereochemical outcome of reactions involving piperidine derivatives is often determined by the interplay of steric and electronic factors, as well as the potential for hydrogen bonding involving the diol and amine functionalities. Molecular dynamics simulations on related ligands have shown that different interactions of the piperidine nitrogen and its substituents with binding pockets are responsible for differing biological affinities, underscoring the importance of stereochemical control. researchgate.net

| Precursor System | Reaction | Diastereomeric Ratio (cis:trans) | Reference |

| N-Tosyl-diamine precursor | Tosyl group removal (Mg⁰, MeOH) | 75:25 | d-nb.info |

| N-Tosyl-mesylate precursor | Nucleophilic substitution (Benzylamine) | 65:35 | d-nb.info |

| 2-phenylpiperidin-4-yl)ethan-1-ol | LiAlH₄ reduction of ester | 80:20 | d-nb.info |

Investigations into Cascade and Domino Reactions Utilizing the Compound's Multifunctionality

The dual functionality of this compound—a nucleophilic secondary amine and a diol capable of various transformations—makes it an ideal candidate for cascade and domino reactions. These reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly valued for their efficiency and atom economy. nih.gov

The piperidine nitrogen can act as a nucleophile in reactions such as aza-Michael additions, reductive aminations, or Mannich-type reactions. ugent.bemdpi.com The diol functionality can participate in cyclizations, esterifications, or act as a bidentate ligand for metal catalysts. The interplay between these two reactive sites opens pathways for complex molecular constructions.

For example, domino reactions have been developed for the synthesis of various heterocyclic compounds where an initial reaction at one site triggers a subsequent intramolecular cyclization. nih.gov A plausible domino reaction involving this compound could start with the piperidine nitrogen reacting with an electrophilic species, followed by an intramolecular cyclization involving one or both of the hydroxyl groups. This approach is seen in the synthesis of coumarin-3-carboxamides, where an amine and a malonate derivative react in a one-pot, three-component process that involves an initial condensation, a Mannich-type reaction, and two subsequent intramolecular cyclizations. mdpi.com

Furthermore, the development of cascade reactions for the synthesis of medium-sized rings and macrocycles often relies on substrates with multiple internal nucleophiles. whiterose.ac.uk this compound, with its three nucleophilic centers (one nitrogen, two oxygen), could be employed in such Cyclisation/Ring Expansion (CRE) cascade reactions to generate larger, more complex ring systems. whiterose.ac.uk The success of these reactions often depends on controlling the chemoselectivity, directing the reaction to proceed through a specific pathway among several possibilities. nih.gov

While direct applications of this compound in documented cascade reactions are not prevalent, the principles established in the synthesis of other complex molecules, such as indole (B1671886) alkaloids and fused pyrroles, demonstrate the potential. nih.govaablocks.com These syntheses often utilize multifunctional starting materials to build intricate polycyclic frameworks in a highly efficient manner. aablocks.com

| Reaction Type | Key Functional Groups Utilized | Potential Product Scaffolds | Reference Principle |

| Three-Component Domino Reaction | Amine, Carbonyl, Active Methylene | Fused Heterocycles (e.g., Coumarins) | mdpi.com |

| Cyclisation/Ring Expansion (CRE) | Multiple Internal Nucleophiles (Amine, Diol) | Medium-to-Large Ring Systems, Macrocycles | whiterose.ac.uk |

| Domino Lactonization | N-Amino Acid Analogues, Glyoxals | Tricyclic Fused Pyrroles | nih.gov |

| Radical Cascade Reaction | Amine, Alkene/Alkyne | Polycyclic Alkaloid Cores | aablocks.com |

Advanced Spectroscopic and Structural Elucidation of 1 Piperidin 4 Yl Propane 1,3 Diol

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment

The definitive structural confirmation and purity assessment of 1-(Piperidin-4-yl)propane-1,3-diol would rely on a combination of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR techniques such as ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the propanediol (B1597323) side chain. The chemical shifts and coupling patterns would provide information about the connectivity of the atoms. For instance, the protons on the carbons bearing the hydroxyl groups (CH-OH) would likely appear as multiplets at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments in the molecule. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms would be characteristically downfield.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive correlations.

COSY: This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine ring and the propanediol chain.

HSQC: This experiment would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of the compound. For this compound (C₈H₁₇NO₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum would further support the proposed structure.

While specific spectral data for this compound is not available in the cited literature, data for related compounds, such as 1,3-Bis(4-piperidyl)propane, can provide insights into the expected spectral regions for the piperidine moiety. chemicalbook.com

X-ray Crystallographic Analysis of Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound is present in the public databases, studies on co-crystals of related, more complex molecules containing a propane-diylbis(piperidine) moiety have been reported. nih.govnih.gov

These studies reveal that the piperidine rings typically adopt a chair conformation. nih.govnih.gov In a hypothetical crystal structure of this compound, one would expect to observe extensive hydrogen bonding. The hydroxyl groups of the propanediol chain and the secondary amine of the piperidine ring would act as both hydrogen bond donors and acceptors, leading to a complex network of intermolecular interactions that would define the crystal packing. These interactions could involve the formation of chains, layers, or more complex three-dimensional architectures. nih.govnih.gov

Hypothetical Crystallographic Data Table for this compound (Note: This table is illustrative and not based on experimental data for the title compound)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-7 |

| c (Å) | ~15-18 |

| β (°) | ~95-105 |

| V (ų) | ~900-1200 |

| Z | 4 |

Conformational Analysis in Solution and Solid State (e.g., Ring Pucker Dynamics)

The conformational flexibility of this compound is a key aspect of its structural chemistry. This flexibility arises from the piperidine ring pucker and the rotation around the single bonds of the propanediol side chain.

Solution State: In solution, the piperidine ring would likely undergo rapid chair-to-chair interconversion. The position of the equilibrium between the two chair forms (with the substituent in the axial or equatorial position) could be studied using variable-temperature NMR spectroscopy. The coupling constants of the piperidine ring protons can provide information about the preferred conformation. For substituted piperidines, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions.

The conformation of the propanediol side chain would also be flexible in solution, with rotation around the C-C bonds. The presence of intramolecular hydrogen bonding between the hydroxyl groups or between a hydroxyl group and the piperidine nitrogen could influence the preferred conformation in solution.

Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable)

This compound possesses a chiral center at the carbon atom of the propanediol chain that is attached to the piperidine ring and a hydroxyl group. Therefore, this compound can exist as a pair of enantiomers.

To determine the absolute configuration of a single enantiomer, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be employed.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects). The sign and intensity of these bands are related to the absolute configuration of the stereocenters.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration.

For unambiguous assignment, the experimental CD or ORD spectrum would be compared with theoretical spectra calculated using quantum chemical methods. Alternatively, the absolute configuration could be determined by X-ray crystallography of a single crystal of one of the enantiomers or a co-crystal with a known chiral auxiliary.

Theoretical and Computational Chemistry Studies of 1 Piperidin 4 Yl Propane 1,3 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic characteristics and thermodynamic stability of 1-(Piperidin-4-yl)propane-1,3-diol. Methods like Density Functional Theory (DFT) and semi-empirical approaches (such as AM1, PM3, and RM1) are employed to determine these properties. chemjournal.kzekb.eg

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. chemjournal.kzasianpubs.org A larger gap suggests higher stability and lower reactivity. For piperidine (B6355638) derivatives, these calculations help in predicting sites susceptible to nucleophilic or electrophilic attack. ekb.egasianpubs.org The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich (negative potential, typically red/yellow) and electron-poor (positive potential, typically blue) regions. asianpubs.org For this compound, the nitrogen atom of the piperidine ring and the oxygen atoms of the diol group are expected to be the primary centers of negative electrostatic potential.

Energetic properties, such as the enthalpy of formation, are calculated to assess the thermodynamic stability of different molecular structures and conformers. chemjournal.kz Theoretical studies on piperidine itself have shown that H-abstraction energetics can be calculated with high accuracy using methods like CCSD(T*)-F12a//M062X, providing detailed information on reaction thermodynamics. whiterose.ac.ukacs.org Such calculations for this compound would be crucial for understanding its degradation pathways.

Table 1: Illustrative Electronic Properties of this compound (Hypothetical DFT Calculation) This table is for illustrative purposes, based on typical values for similar piperidine derivatives.

| Property | Calculated Value | Unit | Significance |

| Energy of HOMO | -6.5 | eV | Electron-donating ability |

| Energy of LUMO | 1.2 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 7.7 | eV | Chemical stability, reactivity |

| Dipole Moment (μ) | 2.8 | Debye | Molecular polarity |

| Enthalpy of Formation | -150.5 | kcal/mol | Thermodynamic stability |

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

The flexibility of both the piperidine ring and the propane-1,3-diol side chain makes conformational analysis essential for understanding the three-dimensional structure and properties of this compound. This analysis is typically performed using a combination of molecular mechanics (MM) for an initial broad search of the conformational space and more accurate DFT methods for refining the energies of the most stable conformers. researchgate.netnih.gov

For the piperidine ring, the primary conformational equilibrium is between two chair forms, with the substituent at position 4 being either in an axial or an equatorial position. For most 4-substituted piperidines, the equatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial steric strain. However, computational studies on related ketones have shown that twist conformations can also be present in equilibrium. osti.gov

The propane-1,3-diol side chain also possesses significant conformational freedom due to rotation around its C-C and C-O bonds. DFT studies on simple 1,3-diols have shown that intramolecular hydrogen bonding between the two hydroxyl groups is a key factor stabilizing certain conformers. nih.gov In this compound, additional hydrogen bonding between the diol's hydroxyl groups and the piperidine's nitrogen atom is possible, leading to a complex potential energy surface with multiple low-energy conformers.

A thorough conformational analysis would involve:

A systematic search using a force field like MMFF94 to identify all possible low-energy conformers. nih.gov

Geometry optimization of the identified conformers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) to obtain accurate structures and relative energies. bohrium.comnih.gov

Calculation of thermodynamic properties (Gibbs free energy) to determine the population of each conformer at a given temperature. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table is for illustrative purposes, showing a simplified equilibrium between chair conformers with and without an intramolecular hydrogen bond (HB).

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

| Equatorial (No HB) | 0.5 | 25 | Extended side chain |

| Equatorial (Intramolecular HB) | 0.0 | 65 | H-bond between OH groups |

| Axial (No HB) | 2.5 | 5 | Steric strain, extended chain |

| Axial (Intramolecular HB) | 2.1 | 5 | Steric strain, H-bond |

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

An MD simulation would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds. The resulting trajectory provides a detailed movie of molecular motion.

Key analyses of the MD trajectory would include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. researchgate.net

Hydrogen Bond Analysis: To quantify the lifetime and geometry of both intramolecular hydrogen bonds (within the diol moiety or with the piperidine nitrogen) and intermolecular hydrogen bonds with solvent molecules. This is crucial for understanding its solubility and interactions in a biological context. researchgate.net

Solvent Accessible Surface Area (SASA): To determine which parts of the molecule are exposed to the solvent, which relates to its potential for intermolecular interactions. researchgate.net

Radial Distribution Functions (RDFs): To characterize the structuring of solvent molecules around specific functional groups of the solute, such as the piperidine nitrogen or the hydroxyl groups.

These simulations can reveal how the solvent influences the conformational equilibrium predicted by gas-phase DFT calculations and provide a more realistic picture of the molecule's behavior in a liquid environment. d-nb.info

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, key spectroscopic parameters can be calculated. researchgate.net

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level. nih.govcopernicus.org The calculated shifts for different conformers can be averaged based on their Boltzmann populations to yield a predicted spectrum that can be compared with experimental results. nih.gov This comparison can help validate the predicted conformational preferences.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated at the DFT level. bohrium.com The resulting theoretical spectrum, when compared to the experimental one, helps in assigning specific vibrational modes to the stretching and bending of particular bonds and functional groups.

Furthermore, computational methods are invaluable for exploring potential reaction pathways. For instance, the degradation of piperidine derivatives in the environment or during metabolism can be investigated by calculating the transition state structures and activation energies for various potential reactions, such as oxidation. whiterose.ac.ukuni-muenchen.de DFT calculations can map out the potential energy surface for a reaction, identifying the most likely mechanisms and products. uni-muenchen.de For this compound, this could include studying the oxidation of the hydroxyl groups or reactions involving the piperidine nitrogen.

Supramolecular Chemistry and Crystal Engineering with 1 Piperidin 4 Yl Propane 1,3 Diol

Design and Analysis of Hydrogen Bonding Networks

Hydrogen bonding is a primary directional force in the self-assembly of 1-(piperidin-4-yl)propane-1,3-diol. The presence of both hydrogen bond donors (the hydroxyl groups and the secondary amine) and acceptors (the oxygen and nitrogen atoms) facilitates the formation of robust and predictable hydrogen-bonding networks.

The propane-1,3-diol moiety is a key player in dictating the hydrogen-bonding patterns. In related 1,3-diol-containing structures, both intra- and intermolecular hydrogen bonds are observed. A common motif is the formation of a supramolecular ladder, often seen in 1,2- and 1,3-diols that adopt a synclinal orientation. researchgate.net This arrangement involves O-H···O hydrogen bonds that create a step-ladder-like secondary structure. researchgate.net

In the solid state, intermolecular hydrogen bonding typically dominates. For instance, in a related ferrocene-containing diol, intermolecular hydrogen bonds lead to a dimeric structure which further assembles into a duplex staircase ladder. While intramolecular hydrogen bonding might be present in solution, the solid-state packing is governed by these stronger intermolecular interactions. The piperidine (B6355638) ring's nitrogen atom and the hydroxyl groups are the primary sites for these interactions.

Crystallographic studies on derivatives and co-crystals involving similar piperidine-containing backbones reveal intricate self-assembled structures. For example, in a co-crystal of a [propane-1,3-diylbis(piperidine-4,1-diyl)] derivative with 4,4'-oxydibenzoic acid, molecules are connected into supramolecular chains by O-H···N hydrogen bonds. nih.gov These chains then aggregate into layers through C-H···O interactions, which stack to form the three-dimensional crystal structure. nih.gov

Hirshfeld surface analysis is a useful tool for visualizing and quantifying the intermolecular interactions that stabilize the crystal packing, including H···H, C-H···O, and weak dispersive forces. researchgate.net

Formation of Co-crystals and Inclusion Complexes

The ability of this compound to form multiple hydrogen bonds makes it an excellent candidate for co-crystal formation. Co-crystals are crystalline structures composed of two or more neutral molecular constituents held together by non-covalent interactions. google.com

The formation of co-crystals can be viewed as a form of host-guest chemistry, where one molecule accommodates another within its crystal lattice. The specific hydrogen bonding patterns allow for selective recognition between the co-formers. For example, the piperidine nitrogen can act as a hydrogen bond acceptor for acidic co-formers, while the diol groups can interact with other hydrogen bond donors and acceptors.

In a broader context, chiral crystalline sponges have been developed that exhibit structural adaptability to encapsulate guest molecules. acs.org This demonstrates the potential for designing piperidine-based frameworks for selective molecular recognition and separation. acs.org The uptake of chiral molecules can be driven by host-guest hydrogen-bonding interactions. acs.org

Co-crystallization is a powerful strategy for tuning the physical properties of a solid by modifying its crystal packing and lattice energies. The choice of co-former can significantly alter the supramolecular synthons—the fundamental building blocks of the crystal structure.

By introducing different co-formers, it is possible to systematically vary the intermolecular interactions and thus control the crystal packing. For example, the use of different dicarboxylic acids as co-formers with piperidine derivatives leads to different hydrogen-bonded networks and packing arrangements. nih.govnih.govresearchgate.net This, in turn, affects the lattice energy and physical properties such as solubility and melting point. The analysis of various H-bonded motifs between similar functional groups can help in estimating which are more stable and likely to form. mdpi.com

Role of Chirality in Supramolecular Assembly and Crystal Growth

This compound possesses a chiral center at the C1 position of the propane (B168953) chain. This chirality can have a profound influence on the supramolecular assembly and crystal growth, leading to the formation of chiral structures. The principles of molecular chirality dictate that chiral molecules can self-assemble into non-superimposable, mirror-image structures. dokumen.pub

The introduction of chirality can lead to the formation of helical supramolecular structures. acs.org The handedness of these helices is often determined by the stereochemistry of the chiral building blocks. acs.org In some systems, mixing enantiomers can lead to helices with varying pitches, or even flat ribbons in the case of a racemic mixture. acs.org

In the context of crystal engineering, chirality can be exploited for enantioselective recognition and separation. acs.org Chiral metal-organic frameworks and crystalline sponges have been shown to selectively bind one enantiomer over the other. acs.org The origin of chirality in some metal complexes is related to the coordination mode of pro-chiral ligands, where a pro-chiral carbon atom becomes a chiral center upon complexation. researchgate.net This can lead to the spontaneous resolution of enantiomers during crystallization. researchgate.net

The stereochemistry of N-substituted 2-aminopropane-1,3-diols, which are structurally related to the title compound, has been studied in terms of (pro)diastereomerism arising from restricted rotation around newly formed bonds. researchgate.net This highlights the complex stereochemical considerations that can arise in such flexible molecules.

Applications in Advanced Materials and Synthetic Processes

Utilization as a Building Block and Scaffold in Organic Synthesis

The inherent functionalities of 1-(Piperidin-4-yl)propane-1,3-diol—a secondary amine within a heterocyclic ring and two hydroxyl groups—make it a prime candidate for use as a structural foundation in the synthesis of more complex molecules. The piperidine (B6355638) moiety is a prevalent feature in many biologically active compounds and pharmaceuticals, rendering its derivatives, like the one , highly significant in medicinal chemistry. mdpi.comnih.gov

Precursor for Complex Heterocyclic Systems

The dual reactivity of this compound allows it to be a starting point for the construction of elaborate heterocyclic frameworks. The piperidine nitrogen can undergo various reactions such as N-alkylation or N-arylation, while the diol functionality can be transformed into ethers, esters, or cyclized to form new rings like acetals.

Research on related structures demonstrates this potential. For instance, scaffolds containing a 1-(piperidin-4-yl) moiety have been successfully employed in the synthesis of potent inhibitors for the NLRP3 inflammasome, which are complex benzimidazole (B57391) derivatives. nih.gov In a similar vein, propanediol (B1597323) units attached to other heterocyclic systems, such as purines, have been used to create advanced derivatives. For example, the hydroxyl groups of a 2-(...-2-(piperidin-1-yl)-9H-purin-9-yl)propane-1,3-diol were tosylated and subsequently substituted to introduce new functional groups, showcasing the utility of the diol in building complex molecules. mdpi.com These examples strongly suggest that this compound can serve as a valuable precursor for a wide array of intricate heterocyclic structures through sequential and selective functionalization of its amine and diol groups.

A patent highlights a method for synthesizing 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one, a complex heterocyclic system, starting from 4-piperidone (B1582916) hydrochloride. google.com This further underscores the role of the piperidine-4-yl scaffold in constructing polycyclic molecules.

Synthesis of Functionalized Scaffolds with Defined Spatial Orientation

The stereochemistry of the propane-1,3-diol side chain, which contains a chiral center at the C1 position, is crucial for creating scaffolds with specific three-dimensional arrangements. The ability to control the stereochemistry of such diols is a key aspect of modern organic synthesis, often aimed at mimicking natural products or designing molecules that fit precisely into biological targets. bris.ac.uk

The defined spatial relationship between the hydroxyl groups can be used to direct the assembly of larger structures. For instance, the crystal structure of a related compound, 2-(2,2,6,6-tetramethylpiperidin-1-yloxy)propane-1,3-diol, reveals a supramolecular ladder motif stabilized by hydrogen bonds, a direct consequence of the diol's specific orientation. researchgate.net This principle can be extended to this compound to construct ordered molecular assemblies or to serve as a chiral template. The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives further illustrates the importance of controlling stereochemistry in piperidine-containing scaffolds to achieve desired biological activities. nih.gov The combination of the rigid piperidine ring and the stereochemically defined diol chain allows for the creation of functionalized scaffolds where the appended groups have a predictable spatial orientation, a critical factor in drug design and material science.

Integration into Polymer Chemistry as a Monomer or Chain Extender

The diol functionality of this compound allows it to be integrated into polymer chains through reactions characteristic of alcohols, such as esterification or etherification. This makes it a potential monomer or chain extender for producing polyesters, polyurethanes, and other polymeric materials.

Preparation of Polyols and Polymeric Materials

Diols are fundamental building blocks for step-growth polymerization. Patents describe the preparation of polyamide polyols and polyurethanes from a variety of diols, demonstrating the broad utility of such monomers. google.com Specifically, the synthesis of (meth)acrylamides bearing a hindered piperidine and a hydroxyl group, which are subsequently polymerized, shows that piperidine-diol structures can be converted into reactive monomers for addition polymerization. tandfonline.com

Furthermore, a patent for novel polymeric photoinitiators lists 2-(4-benzoylphenoxymethyl)-2-(piperidin-1-ylmethyl)propane-1,3-diol as a suitable monomer for producing polyurethanes. google.com This compound, while different, shares the key piperidinyl and propanediol functionalities, strongly indicating that this compound could be similarly employed. The reaction would typically involve the condensation of the diol with a diacid or a diisocyanate to form the corresponding polyester (B1180765) or polyurethane.

| Monomer/Precursor | Resulting Polymer Type | Key Reaction | Reference |

| N-(2-hydroxyalkyl)-2,2,6,6-tetramethyl-piperidin-4-yl-amine | Poly(meth)acrylamide | Acryloylation followed by radical polymerization | tandfonline.com |

| 2-(4-benzoylphenoxymethyl)-2-(piperidin-1-ylmethyl)propane-1,3-diol | Polyurethane | Condensation with isocyanates | google.com |

| Diamine, Dicarboxylic acid, Hydroxy substituted carboxylic acid | Polyamide diol | Condensation polymerization | google.com |

| 4-Piperidone with aromatic hydrocarbons | Poly(arylene piperidine) | Superacid-catalyzed polyhydroxyalkylation | researchgate.net |

Engineering Polymer Properties through Piperidine-Diol Linkages

Incorporating the this compound unit into a polymer backbone can significantly influence the final material's properties. The piperidine ring, particularly when substituted, is known to enhance the thermal and light stability of polymers. tandfonline.comgoogle.com This makes such polymers attractive for applications where durability is crucial.

The basic nitrogen atom in the piperidine ring can also be leveraged to tune polymer characteristics. For example, in poly(arylene piperidine)s used for high-temperature polymer electrolyte membranes, the piperidine nitrogen can be quaternized or interact with acids, affecting the material's ion conductivity and performance in fuel cells. researchgate.net The presence of both the piperidine ring and the diol-derived linkages can therefore be used to engineer a combination of properties, such as improved thermal stability, controlled hydrophilicity, and specific ionic interactions, tailoring the polymer for advanced applications.

Ligand Design in Catalysis

The nitrogen and oxygen atoms in this compound can act as donor atoms, making the molecule a potential ligand for coordinating with metal centers in catalysts. The combination of a nitrogen atom within a heterocyclic framework and two oxygen atoms provides multiple potential binding sites, allowing for the formation of stable metal complexes.

While direct catalytic applications of this compound are not extensively documented, the utility of structurally similar compounds is well-established. For instance, 1,3-Bis(4-piperidyl)propane, which features the same piperidine-propane-piperidine backbone, has been used as a ligand in the synthesis of two- and three-dimensional cadmium-organic frameworks. lookchem.com This demonstrates the capability of the piperidyl-propane scaffold to organize metal ions into extended structures.

Chiral Ligands for Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Asymmetric catalysis, which utilizes chiral catalysts to produce a specific stereoisomer of a product, is a primary method for achieving this. The molecular framework of this compound is an ideal starting point for the design of novel chiral ligands.

The propane-1,3-diol unit is a classic prochiral motif. The two hydroxyl groups can be selectively modified, or the molecule can be used in reactions that desymmetrize the diol, to create a stereocenter. acs.org For instance, processes like asymmetric allylation can convert a propanediol-derived aldehyde into a homoallylic alcohol with high enantioselectivity. researchgate.net Furthermore, the 1,3-diol scaffold is a well-established feature in numerous successful chiral ligands used in metal-catalyzed asymmetric reactions. rsc.org

The piperidine ring provides an additional site for introducing chirality or for coordinating with a metal center. mdpi.com The nitrogen atom can be part of a pincer-type ligand or can be functionalized to extend the ligand's structure. The combination of the chiral diol-derived portion and the piperidine ring allows for the creation of a defined, three-dimensional chiral pocket around a catalytic metal center, which is crucial for achieving high levels of stereocontrol in chemical reactions. mdpi.com The development of chiral ligands and catalysts is essential for overcoming the challenge of achieving high stereo- and regioselectivity in synthetic chemistry. mdpi.com

Support for Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation from the reaction mixture and potential for recyclability. The stability and reusability of these catalysts are critical for developing environmentally friendly and economically viable chemical processes. acs.org

This compound is a suitable candidate for creating supported heterogeneous catalysts. Its hydroxyl groups and the piperidine nitrogen can act as anchor points to immobilize the molecule onto a solid support, such as silica, alumina, or polymeric resins. rsc.orggoogle.com Once anchored, the remaining functional groups can be used to chelate a catalytically active metal ion. This approach prevents the metal catalyst from leaching into the reaction medium, facilitating product purification and catalyst reuse. rsc.org

Moreover, this compound can be incorporated as a linker or node in the structure of Metal-Organic Frameworks (MOFs). acs.org MOFs are crystalline materials with high porosity and large surface areas, making them excellent platforms for heterogeneous catalysis. acs.orgresearchgate.net By integrating this compound or its derivatives into a MOF structure, both Lewis acidic (metal nodes) and Lewis basic (piperidine nitrogen) sites can be introduced, creating a bifunctional catalyst capable of facilitating multi-step tandem reactions. acs.org

Role in Crystal Engineering for Functional Crystalline Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The ability of this compound to participate in strong and directional hydrogen bonds, through both its hydroxyl groups (as donors and acceptors) and its piperidine nitrogen (as an acceptor), makes it an excellent building block for constructing functional crystalline materials. nih.govresearchgate.net

Development of Materials with Specific Optical or Structural Properties

The precise arrangement of molecules in a crystal lattice can give rise to unique bulk properties, such as nonlinear optical activity or specific fluorescence responses. Derivatives of this compound have been successfully used to create functional Metal-Organic Frameworks (MOFs).

A notable example involves a ligand derived from a piperidin-4-ylmethyl unit, 1,4-bis(1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)butane, which was used to synthesize two Cadmium(II)-based MOFs. researchgate.net These materials exhibit strong fluorescence and act as highly sensitive and selective sensors for detecting the antibiotic enrofloxacin (B1671348) and iron(III) ions in aqueous media through a fluorescence quenching mechanism. researchgate.net The robust 3D and 2D networks of these MOFs also provide remarkable thermal stability. researchgate.net This demonstrates the potential of incorporating the piperidine moiety into larger ligand systems to build functional optical materials.

Table 1: Fluorescence Sensing Performance of a Piperidine-Derivative-Based MOF researchgate.net

| Framework | Target Analyte | Detection Limit (mol/L) | Quenching Efficiency (%) | Sensing Mechanism |

|---|---|---|---|---|

| [Cd4(L)2(2,6-NDA)4·5H2O]n | Fe³⁺ | 4.12 × 10⁻⁸ | High | Fluorescence Quenching |

| [Cd4(L)2(2,6-NDA)4·5H2O]n | Enrofloxacin | Data not specified | High | Fluorescence Quenching |

| [Cd(L)0.5(1,8-NDA)·0.75H2O]n | Fe³⁺ | 7.12 × 10⁻⁸ | High | Fluorescence Quenching |

| [Cd(L)0.5(1,8-NDA)·0.75H2O]n | Enrofloxacin | Data not specified | High | Fluorescence Quenching |

Controlled Crystallization for Advanced Applications

Controlled crystallization relies on predictable intermolecular interactions to guide the assembly of molecules into well-defined supramolecular architectures. The hydrogen-bonding capabilities of the diol and piperidine groups are central to this control.

Research on co-crystals formed between isophthalic acid and a closely related molecule, [propane-1,3-diylbis(piperidine-4,1-diyl)]bis[(pyridin-4-yl)methanone], provides clear insight into this process. nih.gov In the crystal structure, strong O—H⋯N hydrogen bonds connect the acid and the piperidine-containing molecules into one-dimensional supramolecular chains. nih.gov These chains then self-assemble into two-dimensional layers through weaker C—H⋯O interactions, and these layers ultimately stack in a specific, repeating pattern to form the final three-dimensional crystal. nih.gov This hierarchical assembly, governed by a combination of strong and weak interactions, is a key principle of advanced crystal engineering. The study of such hydrogen-bonding motifs is crucial for understanding the interaction and conformation of molecules in the solid state. researchgate.net

Table 2: Supramolecular Interactions in a [Propane-1,3-diylbis(piperidine)] Co-crystal nih.gov

| Interaction Type | Participating Groups | Resulting Motif | Dimensionality |

|---|---|---|---|

| O—H⋯N Hydrogen Bond | Isophthalic acid (OH) and Piperidine derivative (N) | Supramolecular Chain | 1D |

| C—H⋯O Interaction | Pyridyl (CH) and Carbonyl (O) | Supramolecular Layer | 2D |

| C—H⋯O Interaction | Inter-layer Pyridyl (CH) and Carbonyl (O) | 3D Stacked Structure | 3D |

This predictable self-assembly, driven by the functional groups present in the piperidine-diol scaffold, opens avenues for designing crystalline materials with tailored architectures for applications ranging from chiral separations to the controlled release of guest molecules. researchgate.netul.ie

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research should prioritize the development of more sustainable and atom-economical methods for producing 1-(piperidin-4-yl)propane-1,3-diol and its derivatives. Key strategies could include:

Multicomponent Reactions (MCRs): Investigating one-pot syntheses where multiple starting materials react to form the desired product in a single step can significantly improve efficiency. MCRs that are known to produce functionalized piperidines, such as those catalyzed by zirconium(IV) chloride, offer a promising starting point. researchgate.net These reactions embody the principles of pot, atom, and step economy. researchgate.net

Catalytic Approaches: The use of transition metal catalysts, such as iridium or ruthenium complexes, could facilitate novel and efficient C-N bond formations and other key transformations. organic-chemistry.org For instance, ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols has proven effective for creating nitrogen heterocycles with high atom economy. organic-chemistry.org

Renewable Feedstocks: Exploring synthetic pathways that utilize bio-based starting materials is a critical direction. The synthesis of piperidines from furfural, a platform chemical derived from biomass, demonstrates the feasibility of moving away from fossil fuel-based precursors. researchgate.net

Phosphite-Driven Cyclodehydration: This method has been shown to improve atom economy in the synthesis of related hydroxypiperidines by avoiding the formation of stoichiometric byproducts. beilstein-journals.org

| Synthesis Strategy | Potential Advantages | Relevant Catalyst/Reagent Examples |

| Multicomponent Reactions | High atom, step, and pot economy; reduced waste. | Zirconium(IV) chloride (ZrCl4) researchgate.net |

| Catalytic N-Heterocyclization | High yields; mild reaction conditions. | Cp*Ir complexes organic-chemistry.org |

| Bio-based Synthesis | Reduced reliance on fossil fuels; sustainable. | Ru1CoNP/HAP surface single-atom alloy researchgate.net |

| Phosphite-Driven Dehydration | Improved atom economy; easier purification. | Triethyl phosphite (B83602) (P(OEt)3) beilstein-journals.org |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The bifunctional nature of this compound (a secondary amine and two hydroxyl groups) allows for a wide range of chemical modifications. Future work should focus on exploring its reactivity to generate novel derivatives with tailored properties.

N-Substitution: The secondary amine of the piperidine (B6355638) ring is a prime site for derivatization. This can be exploited to introduce a variety of functional groups, potentially altering the molecule's physical, chemical, and biological properties.

Hydroxyl Group Modification: The two hydroxyl groups can be selectively or fully derivatized through reactions such as esterification, etherification, or conversion to other functional groups. For example, the tosylation of a propane-1,3-diol fragment has been used to introduce pyridinium (B92312) moieties. mdpi.com

Ring-Opening and Rearrangement: Investigating reactions that involve the opening or rearrangement of the piperidine ring could lead to the synthesis of entirely new heterocyclic systems.

Polymerization: The diol functionality suggests that this compound could be used as a monomer in the synthesis of novel polyesters or polyurethanes, incorporating the piperidine moiety into the polymer backbone.

A related compound, 1,3-bis(4-piperidyl)propane, is known to undergo oxidation, reduction, and nucleophilic substitution reactions, indicating a rich chemistry to be explored for this compound as well.

Advanced Characterization Techniques for Dynamic Processes

While standard spectroscopic methods like NMR and mass spectrometry are essential for structural confirmation researchgate.netresearchgate.net, future research could benefit from the application of advanced techniques to study the dynamic processes of this compound.

Variable Temperature NMR (VT-NMR): This technique would be invaluable for studying conformational changes, such as the chair-chair interconversion of the piperidine ring and the rotation around the C-C bonds of the propane-1,3-diol side chain.

2D NMR Techniques: Advanced 2D NMR experiments, such as NOESY and ROESY, can provide detailed information about the through-space proximity of atoms, helping to elucidate the preferred three-dimensional structure in solution.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute configuration and study conformational equilibria.

Molecular Dynamics (MD) Simulations: In conjunction with experimental techniques, MD simulations can provide a detailed atomistic view of the dynamic behavior of the molecule, including its interactions with solvents or other molecules.

Computational Design and Prediction of Novel Piperidine Diol Derivatives

In silico methods are powerful tools for accelerating the discovery and development of new molecules. Future research should leverage computational chemistry to design and predict the properties of novel derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their properties, guiding the design of new compounds with enhanced characteristics. researchgate.net

Molecular Docking: This technique can be used to predict the binding modes and affinities of derivatives with biological targets, aiding in the design of new therapeutic agents. researchgate.netnih.gov

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netnih.gov For example, DFT can be used to analyze HOMO-LUMO energies to understand chemical reactivity. nih.gov

Pharmacophore Modeling: By identifying the key structural features responsible for a particular biological activity, pharmacophore models can guide the design of new and more potent derivatives.

| Computational Method | Application in Piperidine Diol Research | Key Insights |

| QSAR | Predicting biological activity or physical properties. | Structure-activity relationships researchgate.net |

| Molecular Docking | Simulating binding to biological targets. | Binding affinity and mode of interaction researchgate.netnih.gov |

| DFT | Calculating electronic structure and reactivity. | Reactivity descriptors, spectroscopic properties researchgate.netnih.gov |

| Molecular Dynamics | Simulating molecular motion over time. | Conformational stability, solvent effects |

Expansion of Applications in Smart Materials and Nanotechnology (non-prohibited)

The unique structure of this compound makes it an interesting building block for advanced materials.

Monomers for Functional Polymers: As a diol, it can be incorporated into polyesters, polycarbonates, and polyurethanes. The piperidine moiety within the polymer chain could offer sites for post-polymerization modification, or impart specific properties such as pH-responsiveness or metal-ion chelation. A related compound, 1,3-bis(4-piperidyl)propane, has been used in the synthesis of hyperbranched copolymers. lookchem.comchemicalbook.com

Ligands for Metal-Organic Frameworks (MOFs): The nitrogen atom of the piperidine ring and the oxygen atoms of the diol could act as coordination sites for metal ions, enabling the formation of novel MOFs with potentially interesting catalytic or gas sorption properties.

Components of Smart Gels: The ability of the piperidine group to be protonated suggests that polymers or gels containing this moiety could exhibit pH-responsive swelling or shrinking behavior.

Surface Modification: The molecule could be used to functionalize the surfaces of nanoparticles or other materials, introducing hydroxyl groups and a basic nitrogen center to tailor surface properties.

Drug Delivery Systems: The diol functionality can be used as a linker to attach therapeutic agents, while the piperidine ring could be part of a larger system designed for controlled drug release, potentially in response to pH changes. Research into smart fabrics has explored using diols as part of cleavable linkers for drug release. core.ac.uk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Piperidin-4-yl)propane-1,3-diol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A two-step synthesis process has been reported for structurally related piperidinyl diols. The first step involves coupling a piperidine precursor with a diol-containing moiety under basic conditions (e.g., acetonitrile with formalin), followed by purification via column chromatography or recrystallization . For optimization, parameters such as solvent choice (e.g., acetonitrile vs. ethanol), temperature (ambient vs. reflux), and stoichiometric ratios of reagents should be systematically tested. Yield improvements may require reducing side reactions, such as over-alkylation, by controlling reaction time and monitoring intermediates using HPLC or TLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Piperidine derivatives are known to cause skin and respiratory irritation. Safety measures include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Conducting reactions in a fume hood to minimize inhalation exposure.

- Immediate decontamination of spills with neutralizers (e.g., dilute acetic acid for basic compounds).

- Storage in airtight containers away from oxidizers and heat sources to prevent decomposition .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what methods are used to assess enantiomeric purity?

- Methodological Answer : Stereochemical configuration (e.g., R vs. S enantiomers) can significantly alter binding affinity to biological targets like enzymes or receptors. To evaluate enantiomeric excess:

- Use chiral HPLC with columns such as Chiralpak® IG-3 and mobile phases containing hexane/isopropanol.

- Compare retention times against enantiomerically pure standards.

- Validate results with circular dichroism (CD) spectroscopy or X-ray crystallography if single crystals are obtainable .

Q. How can contradictory data on the stability of this compound under oxidative conditions be resolved?

- Methodological Answer : Stability discrepancies may arise from variations in experimental conditions (e.g., pH, presence of metal catalysts). To resolve contradictions:

- Conduct controlled oxidative stability assays using standardized buffers (e.g., phosphate buffer pH 7.4) and oxidants like H2O2.

- Monitor degradation via LC-MS to identify by-products (e.g., ketone formation from diol oxidation).

- Compare results with structurally analogous compounds, such as 2-(3,5-difluorophenoxy)propane-1,3-diol, which show side-chain susceptibility to oxidative cleavage .

Q. What computational strategies predict the interaction of this compound with biological targets, and how are these models validated experimentally?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., G-protein-coupled receptors). Parameterize force fields to account for diol-piperidine hydrogen bonding.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Validation : Synthesize derivatives with modified substituents (e.g., halogenation of the piperidine ring) and test binding affinity via surface plasmon resonance (SPR) or radioligand assays .

Q. What purification challenges arise during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Common issues include:

- By-product formation : Over-alkylation or dimerization. Mitigate by optimizing reaction stoichiometry and using scavengers (e.g., molecular sieves for water-sensitive steps).

- Low crystallinity : Employ counterion exchange (e.g., converting to hydrochloride salts) or use anti-solvent crystallization with tert-butyl methyl ether.

- Characterization : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 3.6–4.0 ppm for diol protons) and high-resolution mass spectrometry (HRMS) .

Comparative and Mechanistic Questions

Q. How does the reactivity of this compound compare to its structural analogs in nucleophilic substitution reactions?

- Methodological Answer : The diol’s primary hydroxyl groups are less sterically hindered than secondary alcohols in analogs like 3-(1-methylpiperidin-4-yl)-propan-1-ol. Reactivity can be assessed using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.